![molecular formula C23H14FNO5 B2908895 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide CAS No. 883953-94-4](/img/structure/B2908895.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide, also known as BPFK, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPFK is a small molecule that belongs to the class of benzamides and has a molecular weight of 403.37 g/mol. The synthesis of BPFK is a complex process that involves several steps, and the compound has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to exhibit good selectivity between cancer cells and normal cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide in lab experiments is its potent anticancer activity. N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide has been shown to be effective against several types of cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide. One of the areas of research is the development of new cancer therapies based on N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide. Studies have shown that N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide has potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide. Understanding the mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide can help in the development of new drugs that target these pathways. Additionally, further research is needed to determine the potential side effects of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide and its toxicity in vivo.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide involves a multistep process that requires several chemical reactions. The starting material for the synthesis is 4-fluoro-3-nitrobenzoic acid, which is converted into 4-fluoro-3-aminobenzoic acid using a reduction reaction. The 3-aminobenzoic acid is then reacted with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst to form the chromone ring. The resulting product is then reacted with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride to form N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide is in the field of cancer research. Studies have shown that N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide has potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-15-8-5-13(6-9-15)22(27)25-23-20(14-7-10-18-19(11-14)29-12-28-18)21(26)16-3-1-2-4-17(16)30-23/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJRKPBBRLGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)
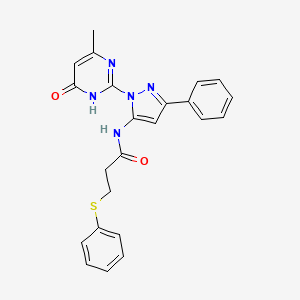
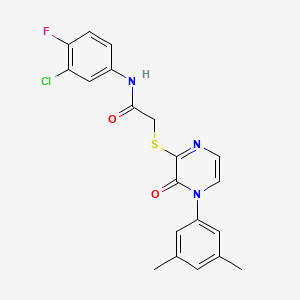

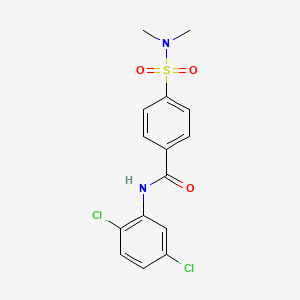

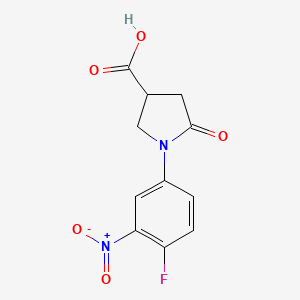
![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)
![5-(4-chlorophenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908828.png)
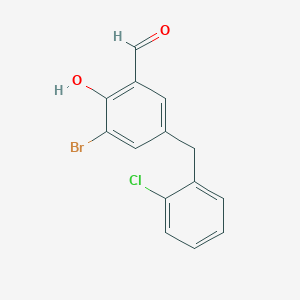

![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908833.png)
![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)